molecular formula C9H9NO2S B2508738 2-(Benzylsulfonyl)acetonitrile CAS No. 177703-80-9

2-(Benzylsulfonyl)acetonitrile

Cat. No. B2508738
M. Wt: 195.24
InChI Key: QZXGIJOYMLEXAP-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)acetonitrile is a chemical compound that can be utilized in various organic synthesis reactions. It serves as a precursor for the formation of different functional groups and can undergo several chemical transformations due to the presence of the sulfonyl and nitrile groups.

Synthesis Analysis

The synthesis of compounds related to 2-(Benzylsulfonyl)acetonitrile can be achieved through different catalytic processes. For instance, a Rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles has been reported, leading to the formation of β-sulfonylvinylamine products in a stereoselective manner, specifically yielding Z-alkenes. Upon hydrolysis, these reactions yield β-keto sulfones, which are valuable in various chemical syntheses .

Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfonyl)acetonitrile and its derivatives is crucial for understanding their reactivity. The presence of the sulfonyl group adjacent to the nitrile function allows for unique interactions and reactivity patterns. For example, the interaction of acetonitrile with trifluoromethanesulfonic acid leads to a variety of structures, indicating that the nitrile group can participate in complex formation under certain conditions .

Chemical Reactions Analysis

2-(Benzylsulfonyl)acetonitrile can undergo various chemical reactions. The electrochemical oxidation of related compounds in acetonitrile solution has been studied, showing that further oxidation can yield the corresponding sulfoxide . Additionally, the compound can be involved in Friedel-Crafts alkylations, as seen in the trifluoromethanesulfonic acid-catalyzed reactions of related molecules . Moreover, the compound can participate in palladium-catalyzed three-component reactions for arylsulfone synthesis, demonstrating its versatility in forming arylsulfone groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylsulfonyl)acetonitrile derivatives are influenced by the functional groups present in the molecule. The solubility in organic solvents like acetonitrile and the ability to form various cations and neutral compounds upon interaction with acids such as trifluoromethanesulfonic acid are notable . The compound's reactivity in stereoselective addition reactions, as well as its role in the formation of oxazoles from internal alkynes, further highlights its chemical versatility .

Scientific Research Applications

Chemical Reactivity and Interaction Studies

  • Deprotonation Products in Acetonitrile : Binkowska and Jarczewski (2006) investigated the deprotonation products of bis(benzylsulfonyl) activated carbon acids in acetonitrile, revealing insights into the chemical behavior of related compounds in this solvent (Binkowska & Jarczewski, 2006).

Catalysis and Synthetic Chemistry

  • Rhodium-Catalyzed Addition Reactions : Tsui et al. (2011) described the rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitrile, leading to the synthesis of β-sulfonylvinylamines and β-keto sulfones, highlighting the compound's role in catalytic processes (Tsui et al., 2011).

Electrochemistry and Material Science

  • Electrochemical Oxidation Studies : The study by Dakova et al. (1994) on the electrochemical oxidation of related compounds in acetonitrile can provide comparative insights into the electrochemical properties of 2-(Benzylsulfonyl)acetonitrile (Dakova et al., 1994).
  • Solid Electrolyte Interface Formation in Batteries : Deng et al. (2019) explored (Phenylsulfonyl)acetonitrile as a high-voltage electrolyte additive in lithium-ion batteries, indicating its potential utility in enhancing battery performance (Deng et al., 2019).

Analytical and Separation Techniques

  • Role in High-Performance Liquid Chromatography : Chambers and Fritz (1998) examined the effect of polystyrene-divinylbenzene resin sulfonation on solute retention in HPLC using acetonitrile, which can be relevant for understanding the behavior of 2-(Benzylsulfonyl)acetonitrile in separation processes (Chambers & Fritz, 1998).

Computational Studies

  • Computational Studies on Catalysts : Jiao et al. (2016) conducted computational studies on acetonitrile and methyl benzoate catalytic hydrogenation, which can provide theoretical background for understanding reactions involving 2-(Benzylsulfonyl)acetonitrile (Jiao et al., 2016).

Photochemical Studies

  • Photooxygenation of Sulfides : The study by Bonesi and Albini (2000) on the photooxygenation of sulfides in acetonitrile may offer insights into the photochemical behavior of 2-(Benzylsulfonyl)acetonitrile (Bonesi & Albini, 2000).

properties

IUPAC Name

2-benzylsulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXGIJOYMLEXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)acetonitrile

Citations

For This Compound
1
Citations
OA Valle-González, ÁI Salazar-Bello… - Organic & …, 2023 - pubs.rsc.org
The applicability of vinyl nitriles in the preparation of pharmaceuticals, polymers, and other valuable materials benefits from robust preparative methodologies. In this work, we present a …
Number of citations: 1 pubs.rsc.org

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